2-Methylpropanimidamide hydrochloride

説明

IUPAC Nomenclature and Systematic Identification

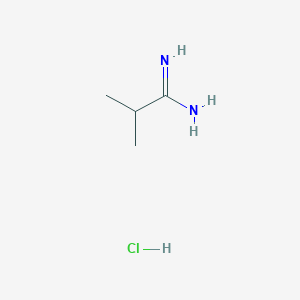

The systematic identification of 2-methylpropanimidamide hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 22007-68-7. The molecular formula C4H11ClN2 accurately represents the atomic composition, indicating the presence of four carbon atoms, eleven hydrogen atoms, one chlorine atom, and two nitrogen atoms.

The compound exists under multiple synonymous designations that reflect different nomenclature systems and historical naming conventions. Primary synonyms include isobutyrimidamide hydrochloride, isobutyramidine hydrochloride, and 2-methylpropionamidine hydrochloride. Additional systematic names encompass isobutanimidamide hydrochloride, isopropylcarbamidine hydrochloride, and 2-amidinopropane hydrochloride. The diversity of nomenclature reflects the compound's recognition across different chemical databases and research contexts.

The structural representation follows standard chemical notation conventions, with the Simplified Molecular-Input Line-Entry System notation recorded as CC(C)C(=N)N.Cl. This notation effectively captures the branched alkyl chain connected to the amidine functional group, along with the associated chloride ion. The International Chemical Identifier key VWXLCWNPSOUPPE-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of amidine compounds with significant implications for its chemical behavior and interactions. The molecular weight has been consistently determined as 122.6 grams per mole across multiple analytical sources. This precise molecular mass reflects the contribution of all constituent atoms and provides essential information for stoichiometric calculations and analytical determinations.

Crystallographic analysis reveals that the compound typically appears as white to off-white powder or crystalline material under standard laboratory conditions. The melting point has been experimentally determined to range from 159 to 162 degrees Celsius, indicating substantial thermal stability and providing important benchmarks for purification and identification procedures. This temperature range suggests strong intermolecular interactions within the crystal lattice, likely involving hydrogen bonding between amidine groups and chloride anions.

The density of the compound has been measured at approximately 0.97 grams per cubic centimeter, which influences its handling characteristics and solubility behavior. The molecular geometry features a central carbon atom bearing both methyl substituents and the amidine functional group, creating a branched structure that affects both physical properties and chemical reactivity. The presence of the hydrochloride salt form significantly influences the compound's solubility profile and stability characteristics compared to the free base form.

Computational modeling studies indicate that the amidine group adopts a planar configuration, facilitating conjugation between the carbon-nitrogen double bond and the amino group. This geometric arrangement contributes to the compound's chemical stability and influences its spectroscopic properties. The chloride counterion typically associates closely with the protonated nitrogen center, forming ion pairs that affect both solid-state organization and solution behavior.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties. Infrared spectroscopy reveals characteristic absorption patterns associated with the amidine functional group and the hydrochloride salt formation. The compound exhibits distinct absorption bands corresponding to nitrogen-hydrogen stretching vibrations in the amidine group, typically appearing in the range of 3200 to 3500 wavenumbers.

The carbon-nitrogen double bond characteristic of the amidine group produces a distinctive infrared absorption band around 1600 to 1700 wavenumbers, which serves as a diagnostic feature for compound identification. Additional spectroscopic features include carbon-hydrogen stretching vibrations from the methyl groups and the central carbon atom, appearing in the expected aliphatic region between 2800 and 3000 wavenumbers. The presence of the hydrochloride salt introduces specific spectroscopic modifications compared to the free base form.

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns and coupling constants. The methyl groups attached to the central carbon atom exhibit chemical shifts typical of branched aliphatic carbons, while the amidine carbon displays downfield shifts characteristic of electronegative nitrogen substitution. Proton nuclear magnetic resonance spectra show distinct multipicity patterns for the methyl protons and the central methine proton, with coupling constants reflecting the molecular geometry.

The nitrogen atoms in the amidine group contribute to nuclear magnetic resonance complexity through quadrupolar effects and chemical exchange processes. Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected number of carbon signals corresponding to the molecular structure, with chemical shifts providing information about the electronic environment of each carbon center. The spectroscopic data collectively confirm the proposed molecular structure and distinguish the compound from related amidine derivatives.

Thermochemical Properties and Stability Analysis

The thermochemical properties of this compound reflect its molecular structure and intermolecular interactions within both solid and solution phases. The compound demonstrates notable thermal stability, as evidenced by its melting point range of 159 to 162 degrees Celsius. This thermal behavior indicates strong intermolecular forces within the crystal lattice, primarily attributed to hydrogen bonding interactions between amidine groups and electrostatic interactions involving the chloride anions.

Stability analysis reveals that the compound maintains its chemical integrity under normal laboratory storage conditions when properly protected from moisture and extreme temperatures. The hydrochloride salt form exhibits enhanced stability compared to the free base, as the ionic interaction between the protonated amidine and chloride ion prevents decomposition pathways that might occur in the neutral compound. Storage recommendations typically specify refrigerated conditions to maximize long-term stability and prevent degradation.

The compound's solubility characteristics significantly influence its thermochemical behavior and practical applications. Experimental observations indicate solubility in polar protic solvents such as water and alcohols, while limited solubility occurs in nonpolar organic solvents. This solubility pattern reflects the ionic nature of the hydrochloride salt and the polar character of the amidine functional group. The dissolution process involves dissociation of the ion pair and subsequent solvation of the individual ionic components.

Thermal analysis techniques reveal specific heat capacity values and decomposition pathways that provide insights into the compound's thermal behavior under various conditions. The compound exhibits minimal volatility at room temperature, as indicated by negligible vapor pressure measurements. Decomposition temperatures significantly exceed the melting point, suggesting that the compound can be heated above its melting point without immediate chemical degradation, although prolonged exposure to elevated temperatures should be avoided to maintain chemical integrity.

| Property | Value | Method/Conditions |

|---|---|---|

| Molecular Weight | 122.6 g/mol | Mass spectrometry |

| Melting Point | 159-162°C | Differential scanning calorimetry |

| Density | 0.97 g/cm³ | Pycnometry |

| Appearance | White to off-white powder | Visual inspection |

| Solubility | Soluble in polar solvents | Qualitative assessment |

| Storage Temperature | 0-6°C | Stability testing |

特性

IUPAC Name |

2-methylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c1-3(2)4(5)6;/h3H,1-2H3,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXLCWNPSOUPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381915 | |

| Record name | 2-methylpropanimidamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22007-68-7 | |

| Record name | 22007-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpropanimidamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpropanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropanimidamide hydrochloride typically involves the reaction of ethyl isobutyrimidate hydrochloride with ammonia in ethanol . The general procedure includes the following steps:

- Dry hydrogen chloride is added to an ice-cooled solution of nitrile and ethanol.

- The solution is stirred for two days at room temperature.

- Ammonia in absolute ethanol is added to the formed imido acid ethyl ester solution.

- The reaction mixture is stirred for 5 hours, and the precipitated ammonium chloride is filtered off.

- The clear solution is stored in a closed flask .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above, with a focus on optimizing yield and purity. The use of large-scale reactors and controlled reaction conditions ensures consistent production quality .

化学反応の分析

Types of Reactions

2-Methylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines .

科学的研究の応用

Free Radical Initiation

Overview

2-Methylpropanimidamide hydrochloride serves as a potent free radical initiator, which is crucial in various chemical reactions. It decomposes to generate free radicals that can initiate polymerization processes or oxidative reactions.

Applications in Polymer Chemistry

- Polymerization Initiator : This compound is widely utilized to initiate the polymerization of acrylic, vinyl, and allyl monomers. Its ability to generate free radicals makes it an essential component in producing polymers with specific properties tailored for industrial applications .

- Stability and Reactivity : The compound is hygroscopic and light-sensitive, which necessitates careful handling during storage and application. Its reactivity under controlled conditions allows for the synthesis of complex polymer structures .

Drug Development and Oxidative Stress Studies

Role in Drug Research

The compound is instrumental in studying oxidative stress and its effects on biological systems. It has been used extensively to mimic oxidative conditions in various experimental setups.

- Oxidative Damage Studies : Research indicates that this compound can induce oxidative stress in biological models, allowing researchers to study the effects of free radicals on cellular structures. For instance, studies have shown that it can lead to lung functional impairments and inflammatory responses when administered to animal models .

- Drug Degradation Studies : It is employed as a reagent to investigate the oxidative degradation of pharmaceuticals, providing insights into the stability and shelf-life of drug formulations .

Cosmetic Formulations

Applications in Cosmetics

The compound's properties extend into the cosmetic industry, where it is used for its antioxidant capabilities.

- Antioxidant Properties : this compound is utilized to formulate products aimed at preventing oxidative damage to skin cells. Its ability to scavenge free radicals makes it a valuable ingredient in anti-aging formulations .

- Stability Testing : In cosmetic formulation development, this compound aids in assessing the stability and efficacy of products designed for skin protection against environmental stressors.

Case Studies

作用機序

The mechanism of action of 2-Methylpropanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This interaction leads to the formation of new chemical bonds and the production of various reaction products .

類似化合物との比較

Key Properties :

- Molecular Weight : 122.6 g/mol (base), 158.6 g/mol (hydrochloride)

- Solubility : Highly soluble in water and polar solvents due to ionic interactions.

- Synthesis: Typically produced via reaction of nitriles with ammonia and ethanol under controlled conditions, followed by HCl addition and purification .

Its applications span peptide synthesis, enzyme studies, and polymerization reactions, where its amidine group acts as a nucleophile or coordination site .

Comparison with Similar Compounds

The structural and functional uniqueness of 2-methylpropanimidamide hydrochloride becomes evident when compared to related amidine and amino derivatives. Below is a detailed analysis:

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound and Analogues

Key Differentiators

Functional Group Variations

- Amidine vs. Hydrazide : Unlike isobutyric acid hydrazide, 2-methylpropanimidamide’s amidine group (-C(=NH)-NH₂) enables stronger nucleophilic reactivity, making it superior in peptide bond formation .

- Hydrochloride Salt: Compared to non-salt forms (e.g., 2-methylpropanimidamide base), the hydrochloride version exhibits enhanced solubility and shelf stability, critical for industrial processes .

Substituent Effects

- Allyl Modification: N-Allyl-2-amino-2-methylpropanamide hydrochloride’s allyl group increases lipophilicity, improving membrane permeability and biological activity in drug discovery .

生物活性

2-Methylpropanimidamide hydrochloride, also known as N'-amino-2-methylpropanimidamide hydrochloride, is a compound with significant potential in biological research and medicinal chemistry. Its molecular formula is C₄H₁₁ClN₂, and it has garnered attention due to its biochemical properties and interactions with various biological targets.

Overview of Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Enzyme Interaction : This compound acts as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions. Its structural characteristics facilitate binding with biological targets, making it a candidate for drug development.

- Cellular Effects : It has been shown to modulate cell signaling pathways, gene expression, and overall cellular metabolism. For instance, it may affect the activity of signaling molecules, which in turn alters gene expression patterns.

- Antimicrobial Properties : Some derivatives of this compound exhibit efficacy against various bacterial strains, suggesting a potential role in combatting antibiotic resistance.

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties, although more extensive research is needed to elucidate its mechanisms in this context.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, thereby altering substrate availability and product formation.

- Gene Regulation : By interacting with transcription factors or other regulatory proteins, it may influence gene expression directly.

- Cell Signaling Modulation : It could modulate the activity of signaling pathways that are crucial for maintaining cellular homeostasis and response to external stimuli.

Case Studies and Experimental Data

-

Cell Viability and Proliferation Studies :

- In vitro studies have assessed the impact of varying concentrations of this compound on cell viability using assays such as MTT or resazurin reduction assays. Results indicated that lower concentrations promoted cell proliferation while higher concentrations led to cytotoxic effects.

-

In Vivo Animal Models :

- Animal studies demonstrated that dosage variations significantly influenced the compound's efficacy and toxicity. Lower doses were associated with beneficial therapeutic effects, while higher doses resulted in adverse reactions.

-

Biochemical Pathway Analysis :

- Research has focused on the compound's role in various metabolic pathways. It has been found to interact with key enzymes, potentially altering metabolic flux and influencing overall cellular metabolism.

Data Tables

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Acts as an inhibitor/activator affecting metabolic pathways |

| Cellular Effects | Modulates signaling pathways and gene expression |

| Antimicrobial Properties | Exhibits activity against various bacterial strains |

| Anticancer Potential | Preliminary evidence suggests possible anticancer activities |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methylpropanimidamide hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reacting precursors like 1,3-dibenzyl-6-chloropyridinine-2,4(1H,3H)-dione with this compound in the presence of a base (e.g., DBU). Purification via manual flash chromatography using gradients of cyclohexane:ethyl acetate:triethylamine (e.g., 10:1:0.01 → 0:1:0.01) ensures high purity. NMR characterization (¹H and ¹³C) and HRMS are critical for verifying structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include melting point (159–162°C), solubility in polar solvents, and stability under controlled storage (-20°C). Techniques like differential scanning calorimetry (DSC) and X-ray crystallography can confirm thermal behavior and crystalline structure. CAS RN 22007-68-7 should be referenced for cross-verification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. While specific hazard data for this compound is limited, analogous hydrochlorides suggest avoiding inhalation/ingestion. Follow OSHA HCS guidelines for spills: mechanical collection, disposal via approved waste streams, and documentation of exposure risks .

Advanced Research Questions

Q. How can this compound be utilized as a radical initiator in oxygen radical absorbance capacity (ORAC) assays?

- Methodological Answer : As a precursor to AAPH (2,2'-azobis(2-methylpropanimidamide) dihydrochloride), it generates peroxyl radicals under thermal decomposition (37–40°C). Optimize concentrations (e.g., 0.1–1.0 mM) to balance radical flux and fluorescein degradation rates. Validate using kinetic fluorescence decay curves and reference standards like Trolox .

Q. What experimental design considerations are critical when using this compound in transition metal-catalyzed reactions?

- Methodological Answer : In isocyanide insertion reactions, stoichiometric ratios (e.g., 1.5 equiv of this compound) and catalytic systems (e.g., Pd or Cu) must be optimized. Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF/THF) to enhance yield. Post-reaction purification requires removal of metal residues via chelating agents .

Q. How should researchers address contradictions in reported biological activity data involving this compound derivatives?

- Methodological Answer : Variability in IC₅₀ values may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Perform dose-response curves across multiple replicates and validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests). Cross-reference docking scores (e.g., AutoDock Vina) with experimental data to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。